

3-Ethyl-2,4-dimethylpentane: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethyl-2,4-dimethylpentane**

Cat. No.: **B094175**

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

3-Ethyl-2,4-dimethylpentane, a saturated acyclic hydrocarbon with the molecular formula C9H20, is a member of the nonane isomer family.^{[1][2]} While its specific discovery and historical narrative are not extensively documented, its significance lies within the broader context of branched-chain alkane chemistry and its role as a reference compound in various analytical and synthetic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, potential synthetic routes, and analytical characterization methods. The information presented is intended for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Chemical and Physical Properties

3-Ethyl-2,4-dimethylpentane is a colorless, flammable liquid.^[3] Its branched structure significantly influences its physical properties, such as boiling point and density, when compared to its linear isomer, n-nonane.^[1] The compound's key identifiers and properties are summarized in the tables below.

Table 1: Compound Identification

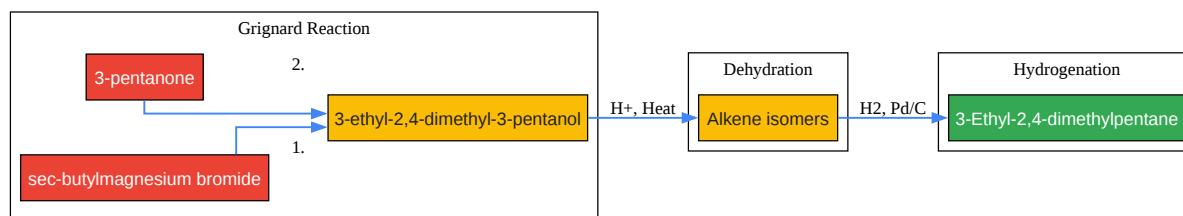
Identifier	Value
IUPAC Name	3-ethyl-2,4-dimethylpentane ^[4]
CAS Number	1068-87-7 ^[4]
Molecular Formula	C ₉ H ₂₀ ^{[2][5]}
Molecular Weight	128.25 g/mol ^[1]
InChI Key	VLHAGZNBWKUMRW-UHFFFAOYSA-N ^[1]
Canonical SMILES	CCC(C(C)C)C(C)C ^[2]

Table 2: Physical and Chemical Properties

Property	Value
Boiling Point	136.1 °C at 760 mmHg ^[5]
Flash Point	26.7 °C ^[5]
Density	0.719 g/cm ³ ^[5]
Vapor Pressure	9.26 mmHg at 25 °C ^[5]
Exact Mass	128.15700 Da ^[5]

Potential Synthetic Pathways

The synthesis of **3-Ethyl-2,4-dimethylpentane** can be approached through several established organic chemistry methodologies. Two plausible routes are outlined below.

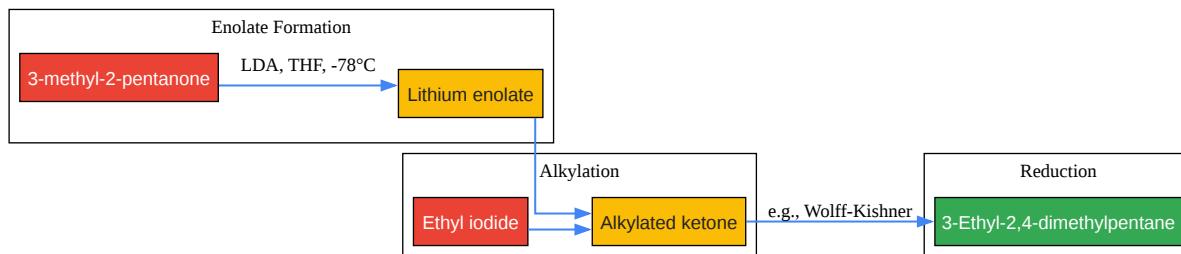

A common strategy for constructing highly branched alkanes involves the use of a Grignard reagent to create a tertiary alcohol with the desired carbon skeleton. This intermediate is then dehydrated to an alkene and subsequently hydrogenated to the corresponding alkane.

Experimental Protocol:

- Grignard Reagent Formation: Prepare sec-butylmagnesium bromide by reacting 2-bromobutane with magnesium turnings in anhydrous diethyl ether under an inert

atmosphere.

- Grignard Reaction: Add 3-pentanone dropwise to the prepared Grignard reagent at 0 °C. The reaction is then warmed to room temperature and stirred until completion.
- Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-ethyl-2,4-dimethyl-3-pentanol.
- Dehydration: Dehydrate the tertiary alcohol by heating with a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, to yield a mixture of alkene isomers.[\[1\]](#)
- Hydrogenation: Subject the resulting alkene mixture to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to obtain **3-Ethyl-2,4-dimethylpentane**.
- Purification: Purify the final product by fractional distillation.


[Click to download full resolution via product page](#)

Synthetic pathway via Grignard reaction.

Another potential route involves the alkylation of a suitable enolate with an appropriate alkyl halide.

Experimental Protocol:

- Enolate Formation: Prepare the lithium enolate of a suitable ketone, for instance, by reacting 3-methyl-2-pentanone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperature (-78 °C).
- Alkylation: Add an ethyl halide, such as ethyl iodide, to the enolate solution and allow the reaction to proceed.
- Workup: Quench the reaction with water and extract the product with an organic solvent.
- Reduction: The resulting ketone can be reduced to the corresponding alkane via methods like the Wolff-Kishner or Clemmensen reduction.
- Purification: Purify the final product by column chromatography or distillation.

[Click to download full resolution via product page](#)

Synthetic pathway via enolate alkylation.

Analytical Characterization

The structural elucidation and purity assessment of **3-Ethyl-2,4-dimethylpentane** would typically involve a combination of spectroscopic and chromatographic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy would provide detailed information about the proton and carbon environments within the molecule, confirming the connectivity and substitution pattern.
- Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.^[1] High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.^[1]
- Gas Chromatography (GC): GC is a suitable technique for assessing the purity of this volatile compound and for separating it from other isomers.

Applications in Research and Development

As a branched-chain alkane, **3-Ethyl-2,4-dimethylpentane** can serve several purposes in a research and development setting:

- Reference Standard: It can be used as a reference standard in analytical techniques such as gas chromatography for the identification and quantification of branched alkanes in complex mixtures like fuels or environmental samples.
- Solvent Studies: Its properties as a non-polar solvent can be investigated for specific applications where its particular boiling point and density are advantageous.
- Combustion Research: Alkanes are fundamental components of fuels, and the combustion properties of specific isomers like **3-Ethyl-2,4-dimethylpentane** can be studied to understand engine performance and emissions.

Conclusion

While the historical discovery of **3-Ethyl-2,4-dimethylpentane** is not prominently documented, its identity as a distinct chemical entity is well-established through its unique physical and chemical properties. The synthetic pathways outlined in this guide provide viable methods for its preparation in a laboratory setting. For researchers and professionals in drug development, this compound serves as a valuable reference material and a model for understanding the behavior of branched-chain alkanes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Ethyl-2,4-dimethylpentane | 1068-87-7 | Benchchem [benchchem.com]
- 2. 3-ethyl-2,4-dimethylpentane - Wikidata [wikidata.org]
- 3. chembk.com [chembk.com]
- 4. 3-Ethyl-2,4-dimethylpentane | C9H20 | CID 14040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pentane,3-ethyl-2,4-dimethyl- | CAS#:1068-87-7 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [3-Ethyl-2,4-dimethylpentane: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b094175#3-ethyl-2-4-dimethylpentane-discovery-and-history\]](https://www.benchchem.com/product/b094175#3-ethyl-2-4-dimethylpentane-discovery-and-history)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com